Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH
Overview
Description
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH is a compound used in peptide synthesis, particularly in the context of solid-phase peptide synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino group in peptide synthesis, while the cysteine residue is modified with a lipid moiety, specifically (S)-2,3-di(palmitoyloxy)-propyl. This modification imparts unique properties to the peptide, making it useful in various scientific applications.
Mechanism of Action
Target of Action
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH, also known as N-alpha-(fluoren-9-ylmethoxycarbonyl)-S-[2,3-bis(palmitoyloxy)-(2R)-propyl]-®-cysteine, is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized . These peptide chains play a crucial role in the production of proteins, which are fundamental to the structure and function of cells .
Mode of Action
This compound operates through a process known as Fmoc-based solid phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amino terminus of the peptide chain during synthesis . It is removed by a base, typically piperidine , allowing the next amino acid in the sequence to be added. This process is repeated until the desired peptide sequence is achieved .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the native chemical ligation (NCL), a method used for the convergent synthesis of proteins . The compound is used to create peptide thioester surrogates, which can be directly used in NCL . This process involves an amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing .
Pharmacokinetics
For instance, the stability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection is crucial .
Result of Action
The result of the action of this compound is the successful synthesis of peptide chains . These chains can then be used in the production of proteins, which have numerous biological functions, including acting as enzymes, hormones, and structural components of cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH level is crucial for the success of the native chemical ligation process . Additionally, the compound’s action can be affected by the presence of other reagents and the temperature of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to a solid support, followed by the sequential addition of amino acids. The Fmoc group is used to protect the amino group during the synthesis, and it is removed using a base such as piperidine .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the Fmoc group to expose the free amino group.
Scientific Research Applications
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Industry: Used in the production of therapeutic peptides and biomaterials.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys-OH: Lacks the lipid modification, making it less hydrophobic.
Fmoc-Lys((S)-2,3-di(palmitoyloxy)-propyl)-OH: Similar lipid modification but with lysine instead of cysteine.
Fmoc-Ser((S)-2,3-di(palmitoyloxy)-propyl)-OH: Similar lipid modification but with serine instead of cysteine.
Uniqueness
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH is unique due to the combination of the Fmoc protecting group, cysteine residue, and lipid modification. This combination imparts specific properties such as enhanced hydrophobicity and membrane interaction, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2R)-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKCVLFJLXANK-UCNLINEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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